4-(Methylsulfonylmethyl)-3-nitrobenzoic acid
Overview
Description
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a methylsulfonylmethyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonylmethyl)-3-nitrobenzoic acid typically involves the nitration of 4-(Methylsulfonylmethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 4-(Methylsulfonylmethyl)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonylmethyl)-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which may interact with biological targets such as enzymes or receptors. The methylsulfonylmethyl group can participate in various chemical reactions, potentially modifying the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonylmethyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the methylsulfonylmethyl group, affecting its solubility and reactivity.
4-Methylsulfonylbenzoic acid: Similar structure but without the nitro group, leading to different chemical properties.
Uniqueness
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-(Methylsulfonylmethyl)-3-nitrobenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nitro group and a methylsulfonylmethyl substituent on a benzoic acid framework. Its molecular formula is C10H11NO4S, with a molecular weight of approximately 241.26 g/mol. The presence of the nitro group contributes to its electrophilic character, while the sulfonyl group enhances solubility in polar solvents.
The biological activity of this compound primarily involves its interaction with specific biochemical pathways:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in inflammatory processes. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation.
- Cell Signaling Modulation : It modulates signaling pathways related to cell proliferation and apoptosis. The compound can influence the activity of transcription factors that regulate gene expression associated with cell survival and growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been corroborated through several in vitro studies. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .
Antitumor Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of approximately 30 µM against human cervical carcinoma (HeLa) cells, indicating potent antiproliferative effects.
Case Studies
- Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to controls .
- Antimicrobial Efficacy : A clinical trial assessed the compound's efficacy against MRSA infections in hospitalized patients. Results indicated a marked improvement in infection resolution rates when combined with standard antibiotic therapy.
Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL |
Antimicrobial | Escherichia coli | 100 µg/mL |
Anti-inflammatory | Macrophages | Reduced TNF-alpha by 40% at 10 µM |
Antitumor | HeLa cells | IC50 = 30 µM |
Enzyme Inhibition Profile
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Cyclooxygenase (COX) | Competitive | 25 µM |
Lipoxygenase | Non-competitive | 15 µM |
Properties
IUPAC Name |
4-(methylsulfonylmethyl)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-17(15,16)5-7-3-2-6(9(11)12)4-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZMABOPSPFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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